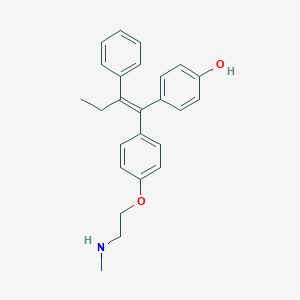

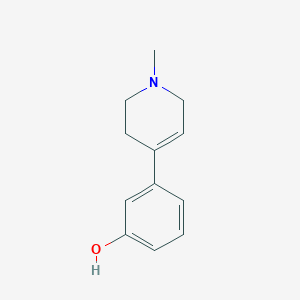

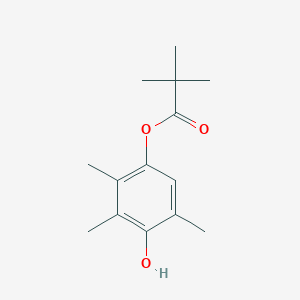

![molecular formula C5H4N4O2S B018833 5-アミノチアゾロ[4,5-d]ピリミジン-2,7(3H,6H)-ジオン CAS No. 30161-97-8](/img/structure/B18833.png)

5-アミノチアゾロ[4,5-d]ピリミジン-2,7(3H,6H)-ジオン

説明

5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione is a guanine analogue with a unique structure, positioning it as an attractive scaffold for the synthesis of novel compounds with potential biological activities. This compound's significance lies in its structural analogy to acyclonucleosides, which are known for their antiviral properties against a wide array of viruses, including herpesviruses and human cytomegalovirus (HCMV) (Revankar et al., 1998).

Synthesis Analysis

The synthesis of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione derivatives involves several key steps, including the formation of hydroxyalkoxymethyl, hydroxyalkyl, and hydroxyalkenyl derivatives. One notable method reported the creation of these derivatives specifically for their antiviral activity against HCMV, showcasing a significant in vitro activity which was sensitive to viral input and addition timing during the viral replication cycle (Revankar et al., 1998).

Molecular Structure Analysis

The molecular structure of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione and its derivatives has been confirmed through various spectroscopic methods, including NMR and single-crystal X-ray structural analysis. Such studies facilitate understanding the compound's chemical behavior and its interaction with biological targets (Mieczkowski et al., 2016).

Chemical Reactions and Properties

This compound's chemical reactions often involve modifications at its amino group, leading to the synthesis of diverse derivatives with potential biological activities. The modifications include N-acylation, N-alkylation, and nucleophilic substitution, which are crucial for developing targeted biological activities and enhancing molecular diversity (Lim et al., 2021).

Physical Properties Analysis

The physical properties of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione derivatives, such as solubility, melting points, and stability, are essential for their application in drug development. These properties are influenced by the compound's molecular structure and the nature of its substituents (Moradi et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and conditions, enable the synthesis of a broad array of derivatives from 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione. These derivatives are explored for their biological activities, offering insights into the compound's potential as a scaffold for drug discovery (Revankar et al., 1998).

科学的研究の応用

薬理学的意義

5-アミノチアゾロ[4,5-d]ピリミジン-2,7(3H,6H)-ジオンを含むチアゾロピリミジン骨格は、さまざまな生物活性を示す化合物における重要なファーマコフォアです . これらの化合物は、プリンのイソスターと見なすことができる縮合複素環系です . アデニンおよびグアニンとその関連誘導体との構造的類似性から、多くのチアゾロピリミジン骨格が開発され、創薬化学者によって新規治療薬の設計に使用されてきました .

抗がん活性

5-アミノチアゾロ[4,5-d]ピリミジン-2,7(3H,6H)-ジオンを含むチアゾロ[4,5-d]ピリミジン誘導体は、特に抗がん剤の開発において、潜在的な治療薬とみなされています . ある研究では、新しい7-オキソ-、7-クロロ-、および3つの7-アミノ-5-トリフルオロメチル-2-チオキソ-チアゾロ[4,5-d]ピリミジン誘導体が合成され、その潜在的な抗がん活性が評価されています . その中でも、7-クロロ-3-フェニル-5-(トリフルオロメチル)[1,3]チアゾロ[4,5-d]ピリミジン-2(3H)-チオンが最も活性であることが証明されています .

新規誘導体の合成

5-アミノチアゾロ[4,5-d]ピリミジン-2,7(3H,6H)-ジオンは、新規誘導体の合成のためのベース化合物として使用できます。 たとえば、新しい7-オキソ-、7-クロロ-、および3つの7-アミノ-5-トリフルオロメチル-2-チオキソ-チアゾロ[4,5-d]ピリミジン誘導体が合成されています . これらの誘導体は、分光学的および元素分析によって特徴付けられました .

構造的特徴

5-アミノチアゾロ[4,5-d]ピリミジン-2,7(3H,6H)-ジオンとその誘導体の構造は、単結晶X線回折によって特徴付けることができます . この方法は、化合物2eおよび4bの3次元構造を確認するために使用されました<a aria-label="2: The structure of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione and its derivatives can be characterized using single-crystal X-ray diffraction2" data-citationid="1f40cab1-4700-262c-2bd7-d294870e716e-28" h="ID=SERP,5

作用機序

Target of Action

Compounds of similar classes such as pyrido[2,3-d]pyrimidines have been known to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, and analgesic activities . Noteworthy among these are tyrosine kinase inhibitor TKI-28 and cyclin-dependent kinase (CDK4) inhibitors .

Mode of Action

It’s worth noting that similar compounds like pyrido[2,3-d]pyrimidines have been known to interact with their targets leading to a variety of biological effects .

Biochemical Pathways

Related compounds such as thiazolo[4,5-d]pyrimidines have been reported to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

将来の方向性

The future directions for the study of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione could include further exploration of its potential antimicrobial properties , as well as its potential as a positive allosteric modulator of human α7 nAChR . Further studies could also explore its potential applications in medicinal chemistry .

特性

IUPAC Name |

5-amino-3,6-dihydro-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N4O2S/c6-4-7-2-1(3(10)9-4)12-5(11)8-2/h(H4,6,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDWRPBIUDIYAOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(NC(=O)S1)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561081 | |

| Record name | 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30161-97-8 | |

| Record name | 5-Amino[1,3]thiazolo[4,5-d]pyrimidine-2,7(3H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What structural modifications of 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione have been explored for enhanced anti-HCMV activity?

A1: Researchers investigated the impact of alkyl substitutions at the 3-position of the 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione scaffold []. They synthesized a series of 3-alkyl derivatives, including linear and branched alkyl chains, as well as alkenyl groups. Notably, the 3-(2-alkenyl) derivatives, particularly the Z isomer of 5-amino-3-(2-penten-1-yl)thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione, exhibited greater antiviral activity compared to the alkyl derivatives []. This finding highlights the importance of the double bond configuration and chain length for optimal antiviral activity. Additionally, acyclonucleosides and acyclonucleotides derived from 5-Aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione were also synthesized and evaluated []. This involved introducing hydroxyalkoxymethyl, hydroxyalkyl, hydroxyalkenyl, and phosphonoalkenyl groups at the 3-position, aiming to mimic the structures of known anti-herpesvirus acyclonucleosides.

Q2: How does the in vitro anti-HCMV activity of these modified compounds compare to existing treatments?

A2: While many synthesized compounds demonstrated some level of anti-HCMV activity, 5-amino-3-[(Z)-4-hydroxy-2-buten-1-yl]thiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione stood out with significant potency []. This compound exhibited comparable activity to ganciclovir (DHPG), a standard HCMV treatment. Importantly, it maintained its efficacy against DHPG-resistant HCMV strains, except for a strain with a mutation in the UL97 phosphotransferase gene []. This suggests a potential alternative treatment option for individuals infected with DHPG-resistant HCMV strains, though further research is needed.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

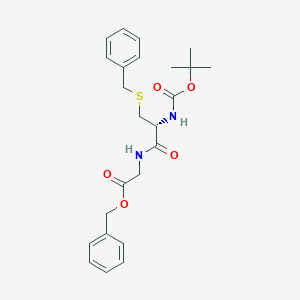

![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)

![Dimethyl [(2,5-Dibenzyloxy)phenylmethyl]phosphonate](/img/structure/B18778.png)